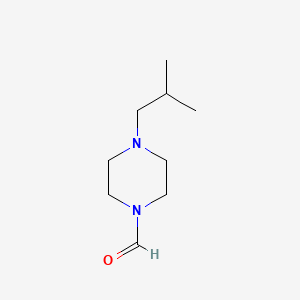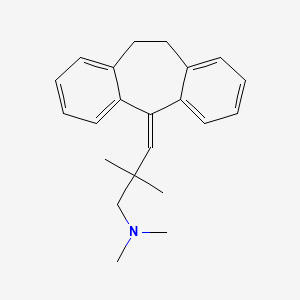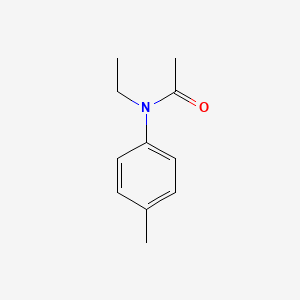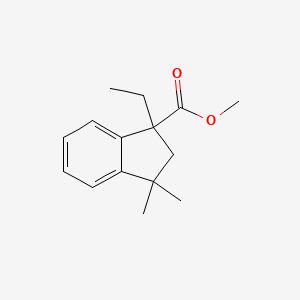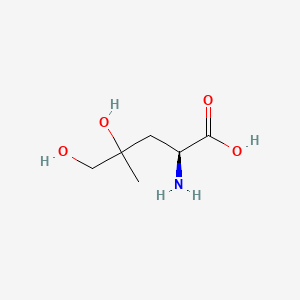
Leucine, 4,5-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucine,4,5-dihydroxy-(9ci), also known as (2S)-2-Amino-4,5-dihydroxy-4-methylpentanoic acid, is a derivative of the essential amino acid leucine. It is characterized by the presence of two hydroxyl groups at the 4th and 5th positions of the leucine molecule. This compound has a molecular formula of C6H13NO4 and a molecular weight of 163.17 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Leucine,4,5-dihydroxy-(9ci) typically involves the hydroxylation of leucine. One common method is the use of hydroxylating agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to prevent over-oxidation and to ensure the selective addition of hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of Leucine,4,5-dihydroxy-(9ci) may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can introduce hydroxyl groups into leucine through enzymatic processes. This method is advantageous due to its specificity and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions
Leucine,4,5-dihydroxy-(9ci) can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of keto acids.
Reduction: Reduction reactions can convert the hydroxyl groups back to hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of keto acids.
Reduction: Formation of leucine.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
Leucine,4,5-dihydroxy-(9ci) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in muscle protein synthesis and metabolic regulation.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals
Mécanisme D'action
Leucine,4,5-dihydroxy-(9ci) exerts its effects primarily through the activation of the mechanistic target of rapamycin (mTOR) pathway. This pathway is crucial for regulating protein synthesis and cell growth. The compound interacts with mTOR, leading to the phosphorylation and activation of downstream targets involved in protein synthesis. Additionally, it may influence insulin signaling and glucose metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Leucine: The parent compound, essential for protein synthesis and metabolic regulation.
Isoleucine: Another branched-chain amino acid with similar metabolic functions.
Valine: A branched-chain amino acid involved in muscle metabolism.
Uniqueness
Leucine,4,5-dihydroxy-(9ci) is unique due to the presence of hydroxyl groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C6H13NO4 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
(2S)-2-amino-4,5-dihydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO4/c1-6(11,3-8)2-4(7)5(9)10/h4,8,11H,2-3,7H2,1H3,(H,9,10)/t4-,6?/m0/s1 |
Clé InChI |
ASHXMQKUZGLXMR-VKZKZBKNSA-N |
SMILES isomérique |
CC(C[C@@H](C(=O)O)N)(CO)O |
SMILES canonique |
CC(CC(C(=O)O)N)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


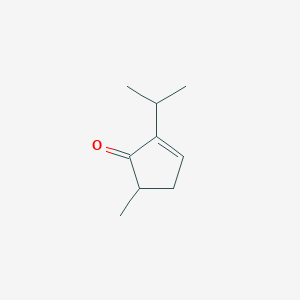
![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)

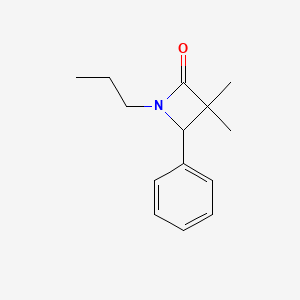
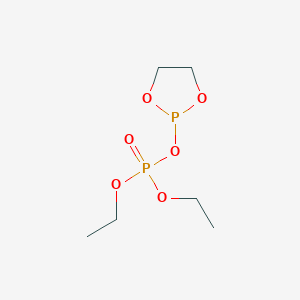
![2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol](/img/structure/B13806485.png)


